molecular formula C10H7ClN2O B1436828 6-(4-Chlorophenyl)pyrimidin-4-ol CAS No. 130841-08-6

6-(4-Chlorophenyl)pyrimidin-4-ol

Cat. No.: B1436828
CAS No.: 130841-08-6
M. Wt: 206.63 g/mol
InChI Key: CWNYBSFKUYMXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chlorophenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-(4-Chlorophenyl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines . The compound’s interaction with DHODH can inhibit its activity, leading to a decrease in pyrimidine synthesis, which is essential for DNA and RNA production. Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression, affecting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact cellular metabolism by altering the flux of metabolic pathways, particularly those involving pyrimidine synthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound binds to DHODH, inhibiting its activity and reducing pyrimidine synthesis . This inhibition can lead to a decrease in the availability of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained inhibition of pyrimidine synthesis and alterations in cellular metabolism . These effects are particularly evident in in vitro and in vivo studies, where prolonged exposure to the compound results in significant changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. The compound interacts with enzymes such as DHODH, which plays a crucial role in the de novo synthesis of pyrimidines . By inhibiting DHODH, this compound can alter the flux of pyrimidine synthesis, leading to changes in metabolite levels and overall cellular metabolism . Additionally, the compound may interact with other enzymes and cofactors involved in related metabolic pathways, further influencing cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The localization and accumulation of the compound are influenced by its interactions with transporters and binding proteins, which play a crucial role in determining its cellular activity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and function . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNYBSFKUYMXCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.